molecular formula C21H16N4O4S B2448805 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 1251697-07-0

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide

Cat. No.: B2448805
CAS No.: 1251697-07-0
M. Wt: 420.44
InChI Key: HCBSZKWIZAGVTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C21H16N4O4S and its molecular weight is 420.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c1-12-22-16-9-14(3-6-19(16)30-12)23-20(26)10-25-21(27)7-4-15(24-25)13-2-5-17-18(8-13)29-11-28-17/h2-9H,10-11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBSZKWIZAGVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide , identified by its CAS number 1251697-07-0 , is a complex organic molecule with potential biological activities. This article explores its pharmacological properties, focusing on its anticancer and anti-inflammatory activities, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H16N4O4SC_{21}H_{16}N_{4}O_{4}S, with a molecular weight of approximately 420.4 g/mol . The structure features multiple functional groups that may contribute to its biological activity, including a benzo[d][1,3]dioxole moiety and a pyridazine ring.

PropertyValue
Molecular FormulaC21H16N4O4SC_{21}H_{16}N_{4}O_{4}S
Molecular Weight420.4 g/mol
CAS Number1251697-07-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structural features have shown promising results in inhibiting cancer cell lines such as HepG2, HCT116, and MCF7. The IC50 values for these compounds ranged from 1.54 µM to 4.52 µM , indicating significant antiproliferative effects compared to standard chemotherapeutics like doxorubicin, which had IC50 values of 7.46 µM to 8.29 µM .

The anticancer effects are believed to stem from multiple mechanisms:

  • Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), crucial in cancer cell proliferation.
  • Induction of Apoptosis : Assessments using annexin V-FITC indicate that the compound can induce apoptosis in cancer cells.
  • Cell Cycle Arrest : Studies have shown that it can cause cell cycle arrest at various phases, leading to decreased proliferation.

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been noted, particularly within the context of pyridazine derivatives, which are recognized for their ability to modulate inflammatory pathways .

Study on Pyridazine Derivatives

Research indicates that pyridazine derivatives exhibit various biological activities, including anti-inflammatory and analgesic properties. The incorporation of benzo[d][1,3]dioxole structures enhances these effects due to their ability to interact with specific biological targets .

Molecular Docking Studies

Molecular docking studies suggest that the compound interacts favorably with key enzymes and receptors involved in cancer progression and inflammation. For example, docking simulations have indicated strong binding affinities for EGFR and other relevant targets.

Scientific Research Applications

Inhibition of Enzymatic Activity

Preliminary studies suggest that this compound may act as an inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. Inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, which is beneficial for managing Parkinson's symptoms.

Antimicrobial Properties

Research indicates that derivatives of compounds containing similar structural features exhibit significant antimicrobial activity. The thiazole ring is particularly noted for its effectiveness against various bacterial strains . In vitro assays have demonstrated that compounds with similar frameworks can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound's structural components suggest potential anticancer properties. Studies on related compounds have shown promising results in inhibiting cancer cell proliferation across various cancer types . The mechanism may involve interference with cellular signaling pathways or direct cytotoxic effects on cancer cells.

Case Studies

Several studies have evaluated the biological activities of compounds structurally related to 2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide :

  • MAO-B Inhibition : A study demonstrated that similar compounds effectively bind to MAO-B, showing competitive inhibition characteristics.
  • Antimicrobial Activity : Compounds with benzo[d][1,3]dioxole and thiazole groups were tested against various microbial strains, revealing significant inhibitory effects on pathogenic bacteria .
  • Anticancer Studies : Research into related derivatives has shown activity against multiple cancer cell lines, suggesting that this compound may also possess similar anticancer effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling the benzo[d][1,3]dioxol-5-yl-pyridazinone moiety with the 2-methylbenzo[d]thiazol-5-ylacetamide group. Key steps include:

  • Condensation reactions under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like K₂CO₃ .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol or methanol .
    • Critical Factors : Reaction temperature (80–120°C), stoichiometric ratios (1:1.2 for amine coupling), and inert atmosphere (N₂/Ar) to prevent oxidation of thiazole rings .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridazinone C=O at ~165 ppm, benzo[d]thiazole aromatic protons at 7.2–8.1 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect byproducts .
  • Elemental Analysis : Validate molecular formula (C₂₁H₁₆N₄O₄S) with <0.4% deviation .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?

  • Strategies :

  • Use co-solvents like DMSO (≤1% v/v) to pre-dissolve the compound, followed by dilution in PBS or cell culture media .
  • Surfactant-assisted dispersion : Polysorbate-80 (0.01% w/v) to stabilize hydrophobic molecules in physiological buffers .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifying this compound’s antitumor efficacy?

  • Key Modifications :

  • Benzo[d][1,3]dioxole substituents : Electron-withdrawing groups (e.g., -NO₂) at the 5-position enhance DNA intercalation but reduce solubility .
  • Thiazole methylation : The 2-methyl group on the benzo[d]thiazole ring improves metabolic stability by resisting CYP3A4 oxidation .
    • Methodology : Parallel synthesis of analogs with systematic substituent variations, followed by cytotoxicity screening in HepG2 or MCF-7 cell lines .

Q. How can contradictory data on its antimicrobial activity across studies be resolved?

  • Approach :

  • Standardized assays : Use CLSI/MIC guidelines with consistent inoculum sizes (1×10⁵ CFU/mL) and positive controls (e.g., ciprofloxacin) .
  • Check for degradation : Pre-incubate the compound in assay media (37°C, 24h) and re-analyze via HPLC to rule out instability .
    • Example : Discrepancies in Staphylococcus aureus inhibition may arise from differences in efflux pump expression across strains .

Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?

  • Models :

  • Rodent PK Studies : Intravenous/oral administration in Sprague-Dawley rats, with plasma sampling via LC-MS/MS to calculate AUC, t₁/₂, and bioavailability .
  • Toxicology : 28-day repeat-dose studies in mice (50–200 mg/kg) to monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .

Q. Which computational methods predict its binding affinity for kinase targets?

  • Tools :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR or BRAF kinases) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and identify critical hydrogen bonds (e.g., pyridazinone C=O with Lys721 in EGFR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.